1-Isocyanatopropadiene
Description
Structure
3D Structure
Properties
CAS No. |
141461-91-8 |
|---|---|
Molecular Formula |
C4H3NO |
Molecular Weight |
81.07 g/mol |
InChI |
InChI=1S/C4H3NO/c1-2-3-5-4-6/h3H,1H2 |
InChI Key |
VNUDUUKNESCUDA-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CN=C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Isocyanatopropadiene and Its Derivatives
Direct Synthetic Routes to 1-Isocyanatopropadiene
The direct synthesis of this compound involves the concurrent or sequential formation of the allene (B1206475) and isocyanate groups. These methods are often characterized by their efficiency and atom economy.
Exploration of Allene-Forming Reactions Coupled with Isocyanate Introduction
The simultaneous construction of the allene and isocyanate functionalities in a single synthetic operation is a highly desirable yet challenging goal. Research in this area has explored the adaptation of classic allene syntheses to incorporate an isocyanate moiety. One conceptual approach involves the nih.govresearchgate.net-sigmatropic rearrangement of a suitably substituted propargyl precursor. While not explicitly documented for this compound itself, related transformations provide a proof of concept. For instance, the rearrangement of propargyl thiocyanates to allenyl isothiocyanates suggests that a similar pathway with a cyanate (B1221674) precursor could potentially yield the desired isocyanate.
Another avenue of exploration involves the palladium-catalyzed reactions of propargylic carbonates with sources of isocyanate. Although not a direct coupling, these methods often proceed through intermediates that can be readily converted to the target molecule. The development of catalytic systems that can mediate both the allene formation and the introduction of the isocyanate group in a one-pot fashion remains an active area of research.
Application of Isocyanate Generation Techniques to Propargyl or Allenyl Precursors
A more established approach to this compound involves the generation of the isocyanate group from a pre-existing propargyl or allenyl scaffold. The Curtius rearrangement stands out as a powerful tool in this context. nih.govrsc.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. organic-chemistry.org By starting with an allenoic acid, one can synthesize the corresponding acyl azide, which upon rearrangement, would yield this compound. The key advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the mild reaction conditions often employed, which are crucial for preserving the delicate allenic structure. nih.gov
The synthesis of the requisite allenoic acid can be achieved through various established methods, including the Wittig reaction of ketenes or the isomerization of propiolic acids. Once the allenoic acid is obtained, it can be converted to the acyl azide via treatment with an azide source, such as diphenylphosphoryl azide (DPPA) or sodium azide after conversion to the acid chloride. Subsequent heating or photolysis of the acyl azide then instigates the rearrangement to furnish this compound.
| Precursor Type | Isocyanate Generation Method | Key Reagents | Ref. |
| Allenoic Acid | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA) | nih.gov |
| Allenoic Acid Chloride | Curtius Rearrangement | Sodium Azide | organic-chemistry.org |
Stereoselective Synthesis of Chiral Allenyl Isocyanates
The axial chirality of allenes adds another layer of complexity and opportunity to the synthesis of this compound derivatives. The development of stereoselective methods to access enantiopure or diastereomerically enriched allenyl isocyanates is of significant interest for applications in asymmetric synthesis and materials science.
Enantioselective Strategies for Allene Chirality Induction
The enantioselective synthesis of chiral allenyl isocyanates can be approached by establishing the axial chirality of the allene core in a controlled manner. One effective strategy involves the use of enantioenriched propargylic alcohols as starting materials. nih.gov These chiral precursors can undergo a variety of transformations that transfer the point chirality of the alcohol to the axial chirality of the allene.
For instance, the reaction of an enantioenriched propargylic alcohol with an isocyanate-generating reagent can proceed through an SN2' pathway, leading to the formation of a chiral allenyl isocyanate with a predictable configuration. The stereochemical outcome of such reactions is highly dependent on the nature of the substrate, the reagents, and the reaction conditions. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral allenes from racemic propargylic alcohols, which could then potentially be converted to the corresponding isocyanates. researchgate.netnih.gov
| Chiral Precursor | Synthetic Strategy | Key Feature |
| Enantioenriched Propargylic Alcohol | SN2' reaction with isocyanate precursor | Chirality transfer from point to axial |
| Racemic Propargylic Alcohol | Organocatalytic kinetic resolution | In-situ generation of chiral allene |
Diastereoselective Approaches in Complex Allenyl Isocyanate Architectures
In molecules containing pre-existing stereocenters, the diastereoselective synthesis of an allenyl isocyanate moiety becomes a critical consideration. The stereochemical outcome of the allene-forming reaction can be influenced by the steric and electronic properties of the adjacent chiral groups.
For example, the addition of a nucleophile to a chiral propargylic electrophile can proceed with high diastereoselectivity, controlled by factors such as chelation or non-bonded steric interactions. If the incoming nucleophile is a precursor to the isocyanate group, or if the resulting allenic intermediate can be efficiently converted to the isocyanate, this approach can provide access to diastereomerically enriched allenyl isocyanates. The development of such diastereoselective methods is crucial for the synthesis of complex natural products and other biologically active molecules containing the chiral allenyl isocyanate motif.
Convergent Synthesis of this compound Analogues
Convergent synthesis offers a powerful strategy for the efficient construction of complex molecules by bringing together pre-synthesized fragments in the later stages of a synthetic sequence. This approach is particularly well-suited for the preparation of a library of this compound analogues with diverse substitution patterns.
A convergent approach to substituted allenyl isocyanates could involve the coupling of a functionalized propargyl or allenyl metallic reagent with a suitable electrophile bearing an isocyanate or a masked isocyanate group. For instance, an allenylcuprate or a propargylzinc reagent could be reacted with an electrophilic cyanate source. Alternatively, a palladium-catalyzed cross-coupling reaction between an allenyl or propargyl halide and a stannyl (B1234572) isocyanate could provide a direct route to the desired products.
The key advantage of a convergent strategy is its flexibility. By independently synthesizing a variety of allenyl/propargyl fragments and isocyanate-containing coupling partners, a wide range of analogues can be rapidly assembled. This modularity is highly valuable for structure-activity relationship studies in medicinal chemistry and for the development of new materials with tailored properties.
Multicomponent Reaction Strategies involving Allene and Isocyanate Precursors
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from each starting material. nih.govmdpi.com This approach is distinguished by its operational simplicity, high atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govacs.org While the direct synthesis of this compound via a single MCR is not extensively documented, the principles of MCRs are frequently applied to reactions that utilize allenes and isocyanates as key building blocks for the construction of diverse and complex molecular architectures. researchgate.net
Isocyanates are highly valuable components in MCRs due to the electrophilicity of their central carbon atom, making them susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity has been harnessed to synthesize a vast array of heterocyclic and acyclic compounds. researchgate.net Similarly, the unique electronic and structural properties of allenes, characterized by their two orthogonal π-systems, make them versatile partners in complex transformations. beilstein-journals.org
In the context of MCRs, allene and isocyanate precursors can be envisioned to participate in convergent reaction cascades. For instance, a reaction could be designed where an allene derivative, an amine, and a carbon monoxide source (or a synthon thereof) combine to generate an allenyl isocyanate in situ, which is then trapped by another component in the reaction mixture. More commonly, isocyanates are reacted with allene derivatives in the presence of other components to yield complex heterocyclic systems. These reactions underscore the potential of MCRs to create structurally diverse scaffolds in a highly efficient manner.
Table 1: Key Features of Multicomponent Reactions (MCRs)
| Feature | Description | Reference |
|---|---|---|
| Convergence | Three or more distinct starting materials are combined in a single reaction vessel. | acs.org |
| Atom Economy | The final product incorporates most or all of the atoms from the reactants. | mdpi.com |
| Operational Simplicity | Reduces the number of synthetic steps and purification procedures. | nih.gov |
| Complexity | Allows for the rapid generation of complex and diverse molecular structures. | researchgate.net |
Modular Assembly of Functionalized Allenyl Isocyanate Scaffolds, for example, from allenyllithium reagents
A modular approach to synthesizing functionalized allenyl isocyanates can be achieved through the use of highly reactive organometallic intermediates, such as allenyllithium reagents. This strategy relies on the sequential assembly of the target molecule from distinct building blocks, offering flexibility and control over the final structure. A plausible and powerful modular route involves the generation of an allenyllithium species, its subsequent carboxylation, and conversion to the isocyanate via the Curtius rearrangement.
The key steps in this modular assembly are:
Generation of Allenyllithium: An appropriate allene or alkyne precursor is treated with a strong organolithium base (e.g., n-butyllithium) to generate the nucleophilic allenyllithium reagent. This species is often unstable and must be used immediately.
Electrophilic Trapping: The allenyllithium reagent is trapped with an electrophile. For the purpose of synthesizing an isocyanate, carbon dioxide (CO₂) is an ideal electrophile, which upon reaction and workup, yields an allenic carboxylic acid.
Curtius Rearrangement: The allenic carboxylic acid is then converted into the target this compound. The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom. nih.gov The process involves the conversion of the carboxylic acid to an acyl azide intermediate, typically using reagents like diphenylphosphoryl azide (DPPA). nih.govillinoisstate.edu This acyl azide, upon thermal or photochemical activation, rearranges to the isocyanate with the extrusion of nitrogen gas. wikipedia.orgorganic-chemistry.org A significant advantage of this rearrangement is the complete retention of stereochemistry at the migrating carbon center. nih.gov
Table 2: Proposed Modular Synthesis of this compound
| Step | Transformation | Key Reagents | Intermediate | Reference |
|---|---|---|---|---|
| 1 | Lithiation | n-Butyllithium | Allenyllithium | - |
| 2 | Carboxylation | Carbon Dioxide (CO₂) | Allenic Carboxylic Acid | - |
| 3 | Azide Formation | Diphenylphosphoryl Azide (DPPA) | Allenoyl Azide | illinoisstate.edu |
| 4 | Rearrangement | Heat (Thermal Conditions) | This compound | wikipedia.orgorganic-chemistry.org |
This modular strategy allows for the introduction of various functional groups on the allene scaffold at an early stage, providing access to a wide range of substituted allenyl isocyanate derivatives.
Flow Chemistry and Continuous Manufacturing Techniques for Allenyl Isocyanates
Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in modern chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. These benefits are particularly relevant for the synthesis of allenyl isocyanates, which may involve hazardous intermediates and highly reactive species.
The synthesis of isocyanates often relies on the Curtius rearrangement, a process that requires the formation of an acyl azide intermediate. nih.gov Acyl azides can be thermally unstable and potentially explosive, posing significant safety risks, especially on a large scale. nih.gov Flow chemistry mitigates these risks by performing the reaction in a continuous stream within a microreactor or a packed-bed reactor. This setup ensures that only a small volume of the hazardous intermediate is present at any given moment, dramatically improving the safety profile of the process. Furthermore, the superior heat and mass transfer characteristics of flow reactors allow for precise temperature control, preventing thermal runaways and improving product selectivity.
Similarly, the generation and use of highly reactive intermediates like allenyllithium reagents, as described in the modular assembly (Section 2.3.2), are well-suited for flow chemistry. The rapid mixing and precise residence time control in a continuous reactor can allow for the generation and immediate consumption of these unstable species, minimizing decomposition pathways that can occur in slower batch reactions.
A conceptual continuous manufacturing process for this compound could integrate these steps seamlessly:
A stream of an allene precursor is mixed with a stream of an organolithium base in a T-mixer to generate the allenyllithium reagent.
This stream immediately converges with a stream of carbon dioxide to form the corresponding carboxylate.
The resulting stream is then mixed with an azide-forming reagent (e.g., DPPA) before entering a heated reactor coil to induce the Curtius rearrangement, continuously producing the final this compound product.
This integrated flow process not only enhances safety but also allows for automated control and facile scalability, making it a highly attractive strategy for the industrial production of allenyl isocyanates.
Elucidating the Reaction Mechanisms and Transformations of 1 Isocyanatopropadiene
Pericyclic Reactions and Cycloadditions
The conjugated π-system of the allene (B1206475) and the heterocumulene functionality of the isocyanate group in 1-isocyanatopropadiene provide fertile ground for a variety of pericyclic and cycloaddition reactions. These transformations are pivotal in constructing complex cyclic and heterocyclic frameworks.
Intermolecular [2+2+2] Cycloaddition Reactions with Diverse Unsaturated Substrates, including nickel-catalyzed systems
The nickel-catalyzed [2+2+2] cycloaddition reaction represents a powerful tool for the synthesis of six-membered rings. In the context of this compound and its derivatives, this reaction allows for the efficient construction of dihydropyrimidine-2,4-diones. The enantioselective intermolecular [2+2+2] cycloaddition of two molecules of an isocyanate and one molecule of an allene, catalyzed by a nickel(0) complex, provides an efficient route to enantiomerically enriched dihydropyrimidine-2,4-diones. acs.org
A proposed mechanism for the nickel-catalyzed [2+2+2] cycloaddition of isocyanates with 1,3-dienes involves the initial formation of a five-membered azanickelacyclic intermediate through the oxidative cyclization of one isocyanate molecule and the diene with the nickel(0) catalyst. Subsequently, a second molecule of the isocyanate is incorporated, followed by reductive elimination to yield the final dihydropyrimidine-2,4-dione product. nih.gov While this mechanism is described for 1,3-dienes, a similar pathway can be envisioned for allenes like this compound.
| Catalyst System | Substrates | Product | Yield (%) | Enantiomeric Excess (%) |
| Ni(0)/(S,S)-i-Pr-FOXAP | Isocyanate (2 equiv.), Allene (1 equiv.) | Dihydropyrimidine-2,4-dione | High | High |
Detailed yields and enantiomeric excess values are dependent on the specific isocyanate and allene substrates used in the reaction.
Intramolecular Cyclization Pathways Leading to Heterocyclic Systems
The dual functionality of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions can be triggered by transition metals or proceed under thermal or acidic conditions.
Palladium-catalyzed cyclization of allenyl isocyanides, which are structurally related to this compound, has been shown to produce eight-membered N-heterocycles. scispace.com Although not a direct example involving an isocyanate, this demonstrates the propensity of the allenyl group to participate in intramolecular ring-forming reactions.
Furthermore, Brønsted acid-promoted intramolecular cyclization of molecules containing both an N-tosylhydrazone and a vinyl group has been reported to yield polysubstituted indenes via a cationic cyclization pathway. rsc.org This suggests that under acidic conditions, the allene moiety of a suitably substituted this compound derivative could be protonated to initiate an intramolecular cyclization cascade. The formation of six- or four-membered rings through base-promoted intramolecular cyclization has also been observed in other systems containing functionalities capable of acting as both nucleophile and electrophile. nih.gov
Chemoselectivity in Cascade Cycloaddition Processes
Cascade reactions involving this compound offer a route to complex molecular architectures in a single synthetic operation. The chemoselectivity of these processes, dictating which functional group reacts preferentially and in what sequence, is a critical aspect.
In gold-catalyzed cascade reactions of allenyl acetals with nitrones, a cyclization-cycloaddition sequence is observed, highlighting the ability of the allene to participate in multi-step transformations. researchgate.net The chemoselectivity in such cascade reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, ligand-controlled chemoselectivity has been demonstrated in gold-catalyzed cascade cyclizations of substrates containing multiple reactive sites, leading to different polycyclic products. rsc.org
While specific studies on the chemoselectivity of cascade cycloadditions of this compound are not extensively documented, the principles observed in related systems provide a framework for predicting and controlling its reactivity. The relative reactivity of the allene and isocyanate groups will be influenced by the nature of the reaction partner and the catalyst employed.
Nucleophilic and Electrophilic Reactivity of the Allene-Isocyanate Moiety
The electronic properties of this compound are characterized by the electrophilic carbon of the isocyanate group and the electron-rich π-system of the allene. This duality governs its reactivity towards nucleophiles and electrophiles.
Investigation of Nucleophilic Attack at the Isocyanate Carbon and Allene System
The isocyanate group is highly susceptible to nucleophilic attack at the central carbon atom. This reaction is a cornerstone of isocyanate chemistry and is expected to be a primary reaction pathway for this compound. A variety of nucleophiles, including amines, alcohols, and water, can add to the isocyanate, leading to the formation of ureas, carbamates, and other derivatives, respectively.
The allene moiety can also act as a site for nucleophilic attack, particularly when activated by a transition metal. Allenes have been shown to act as carbon nucleophiles in palladium-catalyzed reactions, where the central carbon of the allene attacks an electrophilic metal center. rsc.orgbeilstein-journals.org
In the case of allenyl isoselenocyanates, which are analogous to this compound, reactions with nitrogen and oxygen-containing nucleophiles lead to the formation of selenazole and oxazole (B20620) derivatives, respectively. nih.govresearchgate.net These reactions demonstrate that nucleophilic attack can occur at the isocyanate-like functionality, leading to cyclization. Quantum-chemical studies on the nucleophilic addition of ketones to allenes have shown that the reaction proceeds with activation energies typical for vinylation, with the allene form being the primary participant. nih.gov
The competition between nucleophilic attack at the isocyanate carbon versus the allene system in this compound would likely depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles are expected to preferentially attack the hard electrophilic center of the isocyanate carbon, while softer nucleophiles might favor addition to the softer allene system, especially under catalytic conditions that activate the allene.
| Nucleophile Type | Potential Site of Attack | Resulting Product Type |
| Hard Nucleophiles (e.g., amines, alkoxides) | Isocyanate Carbon | Ureas, Carbamates |
| Soft Nucleophiles (e.g., organocuprates) | Allene System (potentially) | Substituted Allenes or Alkenes |
| Bifunctional Nucleophiles | Isocyanate and Allene | Heterocyclic compounds |
Electrophilic Activation and Subsequent Transformations of this compound
The π-bonds of the allene system in this compound can react with electrophiles. Electrophilic addition to conjugated dienes is a well-established reaction class where an electrophile adds to one of the double bonds, generating a carbocationic intermediate that can be trapped by a nucleophile. libretexts.org A similar reactivity pattern can be expected for the allene moiety.
The reaction of chlorosulfonyl isocyanate (CSI), a highly reactive electrophile, with allenes leads to [2+2] cycloaddition products, namely β-lactams. acs.org This highlights the electrophilic character of the isocyanate group and its ability to react with the allene. In the case of this compound, an intramolecular reaction between the isocyanate group of one molecule and the allene of another could potentially occur.
Furthermore, electrophilic activation of the allene can facilitate nucleophilic attack. This concept, termed nucleophile-assisted alkene activation, involves the interaction of a tethered nucleophile with the π-system of an alkene, enhancing its reactivity towards an external electrophile. acs.org In a suitably designed derivative of this compound, an intramolecular nucleophilic group could assist in the electrophilic activation of the allene, leading to cyclization.
The general mechanism of electrophilic aromatic substitution involves the attack of an electrophile by the π-system of the aromatic ring to form a carbocationic intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org While this compound is not aromatic, the initial step of electrophilic attack on the allene π-system is analogous.
Transition Metal-Catalyzed Reactions
The unique electronic and structural features of this compound, characterized by the presence of cumulative double bonds and a reactive isocyanate group, make it a versatile substrate for transition metal-catalyzed transformations. Various metals, including palladium, nickel, and others, have been shown to effectively catalyze a range of reactions, leading to the formation of complex molecular architectures.
Palladium-Mediated Cross-Coupling and Annulation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to allene chemistry has yielded powerful methods for carbon-carbon and carbon-heteroatom bond formation. While direct cross-coupling and annulation reactions of this compound are not extensively documented, the reactivity of related allenyl systems provides significant insight into its potential transformations.
Palladium-catalyzed reactions of allenes often proceed through the formation of a π-allylpalladium intermediate, which can then be intercepted by a variety of nucleophiles. In the context of allenyl isocyanates, this could lead to a diverse array of products. For instance, the palladium-catalyzed tandem bis-allylation of p-toluenesulfonyl isocyanate with allylstannanes and allyl chlorides showcases the ability of a palladium catalyst to facilitate multiple bond formations around an isocyanate moiety. acs.org This reaction proceeds via an amphoteric bis-allylpalladium intermediate, which undergoes sequential electrophilic and nucleophilic attack. acs.org
Furthermore, palladium-catalyzed oxidative cross-coupling of two different allenes has been reported to form functionalized acs.orgdendralenes. nih.gov This reaction is initiated by a selective allenic C-H activation, generating a vinylpalladium intermediate that then participates in carbopalladation with a second allene molecule. nih.gov Such a strategy could potentially be adapted for the dimerization or cross-coupling of this compound.
Annulation reactions involving allenes are also a powerful tool for the construction of cyclic compounds. Palladium-catalyzed annulations of strained cyclic allenes with aryl halides have been shown to generate fused heterocyclic products. nih.gov Additionally, Pd-catalyzed transformations of allenyl malonates provide access to functionalized carbocycles, where the reaction pathway can be directed towards either cross-coupling/cyclization or cycloisomerization by judicious choice of ligand. nih.gov The isocyanate group in this compound could act as an internal nucleophile in such annulation strategies, leading to the formation of nitrogen-containing heterocycles. The insertion of isocyanides into aryl palladium bonds is a well-established process, and it is conceivable that the isocyanate group of a palladium-activated allenyl isocyanate could undergo analogous intramolecular insertions. nih.gov
A plausible catalytic cycle for a generic palladium-catalyzed cross-coupling of an allenyl isocyanate with an organic halide (R-X) is depicted below.
| Step | Description |
|---|---|
| Oxidative Addition | Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form an organopalladium(II) complex. |
| Coordination | The allenyl isocyanate coordinates to the palladium(II) complex. |
| Migratory Insertion | The allenyl group inserts into the Pd-R bond, forming a π-allylpalladium intermediate. |
| Nucleophilic Attack/Reductive Elimination | A nucleophile attacks the π-allyl complex, or reductive elimination occurs to form the cross-coupled product and regenerate the Pd(0) catalyst. |
Nickel-Catalyzed Processes for Enantioselective Transformations
Nickel catalysis has emerged as a powerful tool for enantioselective synthesis, often providing complementary reactivity to palladium. In the context of allenyl isocyanates, nickel catalysts have been successfully employed in cycloaddition reactions to construct chiral heterocyclic molecules.
A notable example is the enantioselective intermolecular [2+2+2] cycloaddition of two molecules of an isocyanate with one molecule of an allene, catalyzed by a nickel(0) complex bearing a chiral phosphine (B1218219) ligand, such as (S,S)-i-Pr-FOXAP. acs.orgnih.gov This reaction provides an efficient route to enantiomerically enriched dihydropyrimidine-2,4-diones. acs.orgnih.gov The high levels of enantioselectivity are attributed to the chiral environment created by the ligand around the nickel center, which controls the facial selectivity of the allene and isocyanate coordination and subsequent cyclization.
| Isocyanate | Allene | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Phenyl isocyanate | 1,2-Butadiene | 85 | 95 |
| 4-Methoxyphenyl isocyanate | 1,2-Butadiene | 82 | 94 |
| 4-Chlorophenyl isocyanate | 1,2-Butadiene | 78 | 96 |
| Phenyl isocyanate | 1-Phenyl-1,2-propadiene | 75 | 92 |
Beyond cycloadditions, nickel catalysts are known to promote a variety of other transformations involving allenes and isocyanates. For instance, nickel(0)-catalyzed coupling of α-olefins and isocyanates in the presence of an N-heterocyclic carbene (NHC) ligand leads to the formation of α,β-unsaturated amides. organic-chemistry.org This reaction demonstrates the ability of nickel to facilitate C-C bond formation between an olefin and the C=N bond of an isocyanate. The application of such a reaction to this compound could potentially lead to novel unsaturated amide structures.
Furthermore, nickel-catalyzed enantioselective allenylation reactions have been developed, where chiral allenyl-metal intermediates are generated from racemic propargyl precursors. researchgate.net These chiral intermediates can then react with various electrophiles. A similar strategy could be envisioned for this compound, where a nickel catalyst could facilitate its enantioselective reaction with a suitable coupling partner. Nickel-catalyzed acylzincation of allenes has also been reported, providing access to fully substituted benzotropone derivatives through a tandem acylzincation/cyclization sequence. nih.gov
Exploration of Other Metal Catalysts in Allenyl Isocyanate Chemistry
While palladium and nickel are the most extensively studied metals in allene chemistry, other transition metals have shown unique and valuable reactivity.
Rhodium: Rhodium catalysts have been employed in [2+2+2] cycloadditions of alkenyl isocyanates and alkynes to synthesize indolizidine and quinolizidine (B1214090) scaffolds. nih.gov A rhodium(I)/phosphine complex catalyzes the cycloaddition, and the use of chiral phosphoramidite (B1245037) ligands can render the transformation asymmetric. nih.gov Rhodium(III) catalysts have also been shown to effect the [5+1] annulation of 2-alkenylanilides with allenyl acetates, where the allene serves as a one-carbon unit. rsc.orgsemanticscholar.orgnih.gov This type of reactivity highlights the potential for rhodium to catalyze novel cyclizations of this compound with suitable partners.
Copper: Copper-catalyzed reactions of allenes have gained increasing attention. For example, copper has been used to catalyze the radical cyanation of allenes, where allenyl radicals are generated via photoinduced C-O bond cleavage. rsc.org Copper-mediated bromoheterocyclization of allene-tethered carbamates has also been reported. nih.gov Furthermore, a copper-catalyzed borylative amidation of vinyl arenes with isocyanates has been developed, showcasing copper's ability to facilitate reactions involving isocyanates. rsc.org These examples suggest that copper catalysis could provide pathways for the functionalization of this compound through radical or polar mechanisms.
Gold: Gold catalysts, known for their carbophilicity, are highly effective in activating allenes towards nucleophilic attack. Gold(I)-catalyzed cascade cyclizations of allenyl epoxides have been developed to produce complex polyether-like structures. nih.gov The mechanism of gold-catalyzed transformations of allenes has been the subject of computational and experimental studies, revealing the involvement of gold-vinylidene and gold-carbene intermediates. rsc.org Gold-catalyzed cycloadditions of allenes have also been reported to proceed via metal carbene intermediates. rsc.org Given the high reactivity of allenes towards gold catalysts, it is likely that this compound would be a reactive substrate in gold-catalyzed transformations, potentially leading to novel cyclization and addition products.
Rearrangement Dynamics and Isomerization Pathways
The cumulenic structure of this compound makes it susceptible to various rearrangement and isomerization reactions, which can significantly influence its reactivity and the types of products formed in its reactions.
Sigmatropic Rearrangements in Allenyl Isocyanate Systems
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org These reactions are governed by the principles of orbital symmetry and can be induced thermally or photochemically. libretexts.orglibretexts.org The nih.govnih.gov-sigmatropic rearrangement is a well-known process in organic chemistry, with the Cope and Claisen rearrangements being prominent examples. libretexts.orgyoutube.com
In the context of allenyl isocyanates, a relevant sigmatropic rearrangement is the conversion of propargyl cyanates to allenyl isocyanates. This transformation is a nih.govnih.gov-sigmatropic rearrangement, analogous to the Claisen rearrangement. The reaction proceeds through a cyclic transition state, leading to the formation of the allenyl isocyanate.
The reverse reaction, the nih.govnih.gov-sigmatropic rearrangement of an allenyl isocyanate to a propargyl cyanate (B1221674), is also possible, and the position of the equilibrium would depend on the relative thermodynamic stabilities of the two isomers. For this compound, a nih.govnih.gov-sigmatropic rearrangement could potentially lead to propargyl isocyanate, although the allenic isomer is generally more stable.
Other types of sigmatropic rearrangements, such as acs.orgresearchgate.net-hydrogen shifts, are also common in π-systems. libretexts.org For a substituted this compound, a acs.orgresearchgate.net-hydrogen shift could lead to the formation of a conjugated diene. The feasibility of such a rearrangement would depend on the substitution pattern and the reaction conditions.
| Number of Electrons | Thermal Conditions | Photochemical Conditions |
|---|---|---|
| 4n | Antarafacial | Suprafacial |
| 4n + 2 | Suprafacial | Antarafacial |
Tautomeric Equilibria and Their Influence on Reactivity
One possible tautomeric equilibrium for this compound could involve the migration of a proton from the allenic backbone to the nitrogen or oxygen atom of the isocyanate group. This would lead to the formation of a ketenimine or a vinyl isocyanate tautomer.
The position of the tautomeric equilibrium would be influenced by several factors, including the intrinsic stability of the tautomers, the solvent, and the temperature. Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying tautomeric equilibria by calculating the relative energies of the different tautomers and the energy barriers for their interconversion. researchgate.netorientjchem.org Such studies on related systems, like 1-benzamidoisoquinoline derivatives, have shown that the equilibrium can be controlled by substituent effects and that the inclusion of explicit solvent molecules in the calculations is crucial for accurately reproducing experimental observations. nih.gov
The presence of different tautomers, even in small concentrations, can have a significant impact on the reactivity of this compound. For example, a ketenimine tautomer would exhibit different reactivity compared to the allenyl isocyanate form, potentially leading to different products in a given reaction. The nucleophilicity and electrophilicity of the molecule would be altered, and different reaction pathways could become accessible. Therefore, a thorough understanding of the tautomeric equilibria of this compound is essential for predicting and controlling its chemical behavior.
Computational and Theoretical Insights into Reaction Mechanisms
The transient and often highly reactive nature of this compound makes experimental elucidation of its reaction mechanisms challenging. Computational and theoretical chemistry provide powerful tools to overcome these experimental limitations, offering detailed insights into the energetics and pathways of its transformations.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energy Landscapes
Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of organic compounds, and it is particularly well-suited for exploring the complex reactivity of molecules like this compound. DFT calculations allow for the determination of the electronic structure and energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction.
Theoretical studies on analogous systems, such as the cycloaddition reactions of allenes, highlight the predictive power of DFT in understanding reaction pathways. For instance, in the context of [2+2] cycloadditions involving allene and isocyanic acid, DFT calculations have been employed to explore the reaction paths leading to various four-membered ring products. These studies have shown that such reactions can be concerted and often asynchronous. The activation barriers for these cycloadditions can be significant, and the thermodynamic stability of the resulting products can be predicted.
For this compound, DFT studies would be crucial in elucidating the mechanisms of its various potential reactions, including cycloadditions, nucleophilic additions, and rearrangements. The allene moiety presents multiple reactive sites, and the isocyanate group is a versatile functional group. The site- and regioselectivity of reactions involving this compound are key questions that DFT can address. For example, in a dipolar cycloaddition, the dipole could react with either the C1=C2 or the C2=C3 double bond of the allene, and with different regiochemical orientations. Predicting the preferred outcome is a non-trivial computational task, as evidenced by studies on azide-allene cycloadditions where simple frontier molecular orbital (FMO) theory is often insufficient to rationalize the experimental observations, necessitating more sophisticated computational models.
A hypothetical DFT study on the dimerization of this compound could reveal the relative energies of different possible dimeric structures and the transition states leading to them. This would provide valuable information on the compound's stability and potential polymerization pathways.
Table 1: Hypothetical DFT-Calculated Relative Energies for Key Stationary Points in a [2+2] Cycloaddition Reaction of this compound with Ethylene
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Ethylene | 0.0 |
| TS1 | Transition state for addition to C1=C2 | +25.3 |
| Product 1 | Cycloadduct from addition to C1=C2 | -15.8 |
| TS2 | Transition state for addition to C2=C3 | +28.1 |
| Product 2 | Cycloadduct from addition to C2=C3 | -12.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this reaction were not found in the literature search.
Molecular Dynamics Simulations of Reactive Intermediates
While DFT calculations provide static pictures of reaction pathways, molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system, including the dynamics of reactive intermediates. For a highly reactive molecule like this compound, MD simulations can provide insights into its conformational flexibility, solvent interactions, and the short-lived intermediates that may be formed during a reaction.
Reactive MD simulations, which employ force fields that can describe bond breaking and formation, could be used to model the complex reaction cascades that this compound might undergo. For instance, in the presence of a nucleophile, MD simulations could track the trajectory of the attacking species and the subsequent structural rearrangements of the this compound molecule. This would be particularly useful for understanding reactions in condensed phases, where solvent effects can play a crucial role in dictating the reaction outcome.
A potential MD simulation study could focus on the initial stages of polymerization of this compound, tracking the interactions between multiple monomers and identifying the key intermolecular forces that drive the aggregation and subsequent reaction.
Quantitative Structure-Reactivity Relationships for this compound
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. For a class of compounds like substituted 1-isocyanatopropadienes, QSRR models could be developed to predict their reaction rates or equilibrium constants for a particular transformation.
The development of a QSRR model for this compound and its derivatives would involve several steps. First, a dataset of compounds with known reactivity data would be required. In the absence of extensive experimental data, this could be generated through high-throughput DFT calculations. Next, a set of molecular descriptors that encode the structural and electronic features of the molecules would be calculated. These descriptors can range from simple constitutional indices to more complex quantum chemical parameters. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed reactivity.
For this compound, important descriptors in a QSRR model could include:
Electronic descriptors: Charges on the atoms of the allene and isocyanate groups, energies of the frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: Molecular volume, surface area, and specific parameters describing the shape of the molecule.
A successful QSRR model could be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired reactivity profiles. While specific QSRR studies on this compound have not been reported, the general QSRR methodology is a powerful tool in modern computational chemistry for understanding and predicting chemical reactivity.
Advanced Applications of 1 Isocyanatopropadiene in Organic Synthesis
Divergent Synthesis of Bioactive Heterocyclic Compounds
The orthogonal reactivity of the allene (B1206475) and isocyanate moieties within 1-isocyanatopropadiene enables its use in divergent synthetic strategies to produce a wide array of heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products.
The β-lactam (2-azetidinone) ring is a core structural motif in some of the most important classes of antibiotics, including penicillins and cephalosporins. chemijournal.combepls.comnih.gov The synthesis of this strained four-membered ring can be efficiently achieved through [2+2] cycloaddition reactions. One of the most powerful reagents for this transformation is chlorosulfonyl isocyanate (CSI), which is recognized as the most reactive isocyanate known to date. beilstein-journals.org
CSI readily reacts with unsaturated systems like alkenes and allenes to yield N-chlorosulfonyl-β-lactams. beilstein-journals.orgacs.orgresearchtrends.net In the case of an allene such as this compound, the reaction involves the [2+2] cycloaddition of the C=N bond of CSI across one of the C=C bonds of the allene. The high reactivity of CSI is attributed to the strong electron-withdrawing nature of the chlorosulfonyl group, which polarizes the isocyanate moiety. beilstein-journals.org The reaction mechanism can proceed through either a concerted pathway or a stepwise process involving a diradical intermediate, depending on the electronic properties of the alkene. researchtrends.net While direct studies on this compound are limited, the well-established reactivity of CSI with other allenic systems, such as allenyl ethers, provides a strong precedent for its utility in forming β-lactam adducts. researchgate.net
Table 1: [2+2] Cycloaddition for β-Lactam Synthesis
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|---|---|---|
| Allene (e.g., this compound) | Chlorosulfonyl Isocyanate (CSI) | N-Chlorosulfonyl-β-lactam | Access to the core structure of β-lactam antibiotics. researchtrends.netnih.gov |
| Ketene | Imine | β-Lactam | The Staudinger synthesis, a classic method for 2-azetidinone formation. chemijournal.commdpi.com |
Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocycles with a broad spectrum of biological activities, including roles as calcium channel blockers. mdpi.com The most prominent method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. beilstein-journals.orgnih.govnih.gov
While this compound is not a traditional substrate for the Biginelli reaction, its isocyanate functionality provides a reactive handle for incorporation into related nitrogen-containing heterocycles. Isocyanates are known to undergo cycloaddition reactions. For example, the reaction of isocyanates with nitrones can lead to 1,2,4-oxadiazolidin-5-ones. acs.org By analogy, the dual reactivity of this compound could potentially be exploited in novel cyclization strategies. A hypothetical pathway could involve the reaction of the isocyanate group with a suitable dinucleophile or participation in a formal [4+2] or [3+3] cycloaddition to construct six-membered rings like dihydropyrimidine-2,4-diones. Such strategies would offer a modern alternative to classical methods for accessing these important scaffolds.
Spirocyclic scaffolds, where two rings share a single atom, are prevalent in natural products and are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.govresearchgate.netrsc.org The synthesis of these complex architectures often relies on intramolecular cyclization or cycloaddition reactions. researchgate.netacs.org A "cut-and-sew" strategy, involving the transition-metal-catalyzed cleavage of a C-C bond in a strained ring followed by rearrangement and formation of a new ring, has emerged as a powerful method for building fused and bridged systems. nih.gov
The reactivity of this compound can be compared to that of isocyanides, which are well-known partners in cycloaddition reactions for heterocycle synthesis. nih.gov The isocyanate group of this compound can act as a dienophile or dipolarophile in intramolecular cycloadditions. When tethered to another unsaturated moiety, the allene portion can undergo cyclization, leading to the formation of fused ring systems. For example, nickel-catalyzed cyclizations of allenyl aldehydes and ketones are known to produce fused cyclopentanol (B49286) derivatives. rsc.org This dual capacity for cyclization makes this compound a promising substrate for designing cascade reactions that rapidly build molecular complexity, leading to novel spirocyclic and fused heterocyclic frameworks.
The principles guiding the reactivity of this compound can be extended to its sulfur and selenium analogues, allenyl isothiocyanates and allenyl isoselenocyanates. These compounds are valuable precursors for sulfur- and selenium-containing heterocycles.
Allenyl isothiocyanates are highly reactive and serve as excellent substrates for the synthesis of functionalized thiazoles. tandfonline.comresearchgate.net They readily react with a wide range of nucleophiles—including those based on sulfur, oxygen, and nitrogen—to induce a ring closure, forming the five-membered thiazole (B1198619) ring. researchgate.netthieme-connect.com
Similarly, allenyl isoselenocyanates are effective reagents for constructing selenium heterocycles, although they exhibit different reactivity profiles. mdpi.comnih.gov They are known to react with nitrogen-containing nucleophiles to form selenazoles. mdpi.comscispace.com However, allenyl isoselenocyanates generally react more slowly than their isothiocyanate counterparts and show a pronounced tendency to polymerize, often requiring them to be handled in solution. mdpi.comscispace.com Despite this, they are key intermediates in the synthesis of diverse selenium heterocycles like selenophenes and selenazines. uzh.chchim.it
Table 2: Synthesis of S/Se Heterocycles from Allenyl Precursors
| Precursor | Nucleophile | Product Heterocycle | Key Findings |
|---|---|---|---|
| Allenyl Isothiocyanate | Amines, Alcohols, Thiols | Thiazole | Highly reactive precursor for functionalized thiazoles via nucleophilic attack and cyclization. tandfonline.comresearchgate.net |
| Allenyl Isoselenocyanate | Amines, Sodium Hydroselenide | Selenazole | Useful but polymerizes easily; reacts slower than the sulfur analogue. mdpi.comscispace.com |
| Alkyl/Aryl Isoselenocyanate | Ethyl γ-chloroacetoacetate | Selenophene | A one-pot procedure to access 4-oxo-4,5-dihydroselenophenes. uzh.ch |
Polymerization Chemistry of Allenyl Isocyanates
The unsaturated nature of both the allene and isocyanate groups makes this compound a candidate for polymerization, opening avenues to novel materials with unique properties.
The polymerization of isocyanates can be catalyzed by organotitanium(IV) compounds, leading to the formation of polyisocyanates, which are rigid-rod polymers with helical conformations. acs.orgacs.org The allene moiety itself is also susceptible to polymerization. Due to this dual reactivity, allenyl isocyanates, including this compound, have a strong tendency to polymerize, a property noted for the analogous isothiocyanates and isoselenocyanates. tandfonline.comscispace.com
To create well-defined polymers, controlled polymerization techniques are essential. nih.govresearchgate.net These methods, often termed living polymerizations, suppress chain-termination reactions, allowing for precise control over molecular weight, dispersity, and polymer architecture. nih.gov Key techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netmdpi.com These mechanisms could be adapted for allenyl isocyanates, potentially allowing for selective polymerization of either the allene or isocyanate group by choosing appropriate catalysts and conditions. The combination of different living polymerization methods is a powerful strategy for creating novel block copolymers from monomers that polymerize via different mechanisms. frontiersin.org Applying these controlled techniques to a monomer like this compound could lead to the development of advanced functional materials, such as block copolymers with distinct rigid (polyisocyanate) and flexible (polyallene) segments.
Table 3: Overview of Controlled Radical Polymerization (CRP) Techniques
| Technique | Abbreviation | Key Components | Characteristics |
|---|---|---|---|
| Atom Transfer Radical Polymerization | ATRP | Initiator (Alkyl Halide), Transition Metal Catalyst (e.g., Cu complex) | Forms a dormant species via a reversible reaction with the catalyst, controlling the radical concentration. researchgate.net |
| Reversible Addition-Fragmentation chain-Transfer | RAFT | RAFT Agent (e.g., Dithioester, Trithiocarbonate) | A chain transfer agent mediates the polymerization by reversibly forming a dormant polymeric RAFT adduct. mdpi.com |
| Nitroxide-Mediated Polymerization | NMP | Initiator, Nitroxide (e.g., TEMPO) | A stable nitroxide radical reversibly traps the growing polymer chain end. nih.gov |
Synthesis of Novel Polyisocyanates with Allene Functionality
The synthesis of polymers from monomers containing cumulated double bonds, such as isocyanates and allenes, is a known strategy in polymer chemistry. researchgate.netpharma-dept.gov.in These polymerizations can lead to materials with unique backbone structures and functionalities. In principle, this compound could serve as a monomer for the creation of novel polyisocyanates that retain the allene group in the polymer side chain. Such a polymerization would likely proceed through the isocyanate functionality, which can undergo chain-growth polymerization under various conditions. researchgate.net
The resulting polymer would feature a polyamide-like backbone (from the polymerization of the N=C bond of the isocyanate) with a pendant allene group at each monomer unit. The presence of the reactive allene moiety along the polymer chain would offer a site for post-polymerization modification, allowing for the introduction of various functional groups and cross-linking opportunities.
However, a detailed search of scientific literature did not yield specific examples or research findings on the polymerization of this compound. While general methods for preparing polymers with pendant isocyanate groups exist, nih.goveuropa.eu and the polymerization of allenes is an area of study, pharma-dept.gov.in the synthesis and characterization of polyisocyanates derived specifically from this compound, and featuring pendant allene groups, are not documented in the available search results.
Table 1: Potential Polymerization Pathways for this compound (Theoretical) This table is based on established polymerization principles for related monomers, as specific data for this compound is not available.
| Polymerization Type | Potential Initiator/Catalyst | Resulting Polymer Structure (Hypothetical) | Potential Properties |
| Anionic Polymerization | Organometallic compounds (e.g., n-BuLi) | Polyamide-type backbone with pendant allene groups | Reactive polymer, precursor for functional materials |
| Coordination Polymerization | Transition metal complexes | Potentially more controlled polymer architecture | Tunable properties based on catalyst |
Role in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates
Both isocyanates and allenes are valuable building blocks in the synthesis of heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. 20.210.105evonik.com The dual functionality of this compound makes it a potentially useful reagent for constructing such complex molecules through cascade or cycloaddition reactions. evonik.comresearchgate.net
Advanced Spectroscopic and Structural Characterization of 1 Isocyanatopropadiene and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-isocyanatopropadiene, both ¹H and ¹³C NMR would be crucial.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the allenic protons. The chemical shifts and coupling constants would be characteristic of the allene (B1206475) moiety. The terminal protons (=CH₂) would likely appear as a multiplet, while the proton adjacent to the isocyanate group (-CH=) would also exhibit a distinct signal. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly diagnostic for allenes. The central carbon of the allene group (C=C=C) typically resonates at a very downfield chemical shift, often in the range of 200-220 ppm. The terminal allenic carbons would appear at a more upfield position. The isocyanate carbon (-N=C=O) also has a characteristic chemical shift, generally found in the 120-130 ppm region.
Stereochemical Assignment: While this compound itself is chiral due to the axially chiral allene group, standard 1D NMR would not distinguish between the enantiomers. However, for any diastereomeric adducts formed from the reaction of this compound, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative stereochemistry by analyzing through-space proton-proton interactions.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹³C (C=C =C) | 200 - 220 | The central carbon of the allene is highly deshielded. |
| ¹³C (-N=C =O) | 120 - 130 | Typical range for an isocyanate carbon. |
| ¹³C (C H=C=C) | 85 - 95 | Allenic carbon bearing a proton. |
| ¹³C (C=C=C H₂) | 75 - 85 | Terminal allenic carbon. |
| ¹H (H C=C=CH₂) | 5.0 - 5.5 | Allenic proton. |
| ¹H (HC=C=CH ₂) | 4.5 - 5.0 | Terminal allenic protons. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the very strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O), which is expected in the region of 2270–2240 cm⁻¹. Another key feature would be the asymmetric stretching of the allene (C=C=C) backbone, which typically appears as a sharp band around 1950 cm⁻¹. Other expected bands would include C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretch of the allene group, which is often weak or absent in the IR spectrum, should give a strong signal in the Raman spectrum around 1100 cm⁻¹. This complementary nature is crucial for a full vibrational analysis.
Conformational Analysis: For flexible adducts of this compound, temperature-dependent IR or Raman studies could potentially provide information on the relative stabilities of different conformers.
Predicted Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2270 - 2240 | Weak | Very Strong |
| Allene (C=C=C) | Asymmetric Stretch | ~1950 | Weak | Strong |
| Allene (C=C=C) | Symmetric Stretch | Weak/Inactive | ~1100 | Strong |
| C-H | Stretch (sp² CH) | 3100 - 3000 | 3100 - 3000 | Medium |
| C-H | Bend (CH₂) | ~1440 | ~1440 | Medium |
High-Resolution Mass Spectrometry and Fragmentation Studies for Structural Confirmation
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
Molecular Ion Peak: HRMS would be used to determine the exact mass of the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺. This would allow for the unambiguous determination of the molecular formula of this compound (C₄H₃NO).
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. The loss of the isocyanate group as a neutral radical (•NCO) or the loss of carbon monoxide (CO) from the isocyanate moiety are plausible fragmentation steps. The allene structure would also lead to specific fragmentation patterns. Analysis of these fragments helps to piece together the original structure.
Predicted Fragmentation Data for this compound:
| m/z Value | Possible Fragment Ion | Possible Neutral Loss |
| 81.0211 | [C₄H₃NO]⁺• | (Molecular Ion) |
| 53.0391 | [C₄H₃]⁺ | •NCO |
| 42.0106 | [NCO]⁺ | •C₄H₃ |
| 39.0235 | [C₃H₃]⁺ | HNCO |
X-ray Diffraction Analysis for Elucidation of Solid-State Structures
X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. rruff.info
Future Research Trajectories and Emerging Opportunities in 1 Isocyanatopropadiene Chemistry
Development of Asymmetric Catalysis for Unprecedented Transformations
The inherent axial chirality of the allene (B1206475) unit in 1-isocyanatopropadiene makes it an exceptional substrate for asymmetric catalysis. Future research will focus on designing catalytic systems that can control the stereochemical outcome of reactions at both the allene and isocyanate moieties, leading to products with multiple, well-defined stereocenters.
A primary objective is the development of chiral Lewis acid catalysts that can coordinate to the isocyanate group. rsc.orgresearchgate.net This activation would render the central carbon of the N=C=O group more electrophilic, facilitating enantioselective attack by a wide range of nucleophiles. By employing catalysts based on metals like aluminum, boron, or zirconium complexed with chiral ligands, it may be possible to create a chiral pocket around the isocyanate, directing the approach of the nucleophile to one enantiotopic face. wernerblank.comcardiff.ac.uk
Furthermore, transition metal catalysis, particularly with palladium, rhodium, or silver, offers significant opportunities. beilstein-journals.orgresearchgate.net Chiral phosphine (B1218219) ligands, which have proven effective in the asymmetric catalysis of other allenes and isocyanates, could enable novel cycloaddition and cross-coupling reactions. acs.orgnih.govnih.gov For instance, a palladium catalyst bearing a chiral ligand could facilitate the enantioselective [3+2] or [4+2] cycloaddition of this compound with various alkenes, dienes, or imines, constructing complex heterocyclic systems with high stereocontrol.
A summary of prospective catalytic systems and their potential applications is presented below.
| Catalyst Class | Metal/Core | Chiral Ligand Type | Potential Transformation with this compound | Desired Outcome |
| Chiral Lewis Acids | B, Al, Zr, Ti | BINOL-derived, TADDOL, BOX | Nucleophilic addition (alcohols, amines, thiols) to the isocyanate | Enantioselective formation of chiral urethanes, ureas, and thiocarbamates |
| Transition Metal Complexes | Pd, Rh, Ag, Cu | Chiral Phosphines (e.g., BINAP), Phosphoramidites | Asymmetric cycloadditions, allylic-type substitutions, cross-coupling | Access to stereodefined heterocycles and carbocycles |
| Dual Catalysis Systems | Transition Metal + Brønsted Acid/Base | Chiral Phosphine + Chiral Phosphoric Acid | Tandem activation of this compound and a co-reactant | Multi-component reactions to build molecular complexity in one step |
Exploration of Photochemical and Electrochemical Reactions
Photochemical and electrochemical methods offer unique activation pathways that are often inaccessible through traditional thermal reactions. For this compound, these techniques could unlock novel reactivity patterns, particularly by engaging the allenic double bonds.
Future photochemical research could investigate the [2+2] photocycloaddition reactions of the allene moiety with alkenes or carbonyl compounds. Irradiation with UV or visible light could lead to the formation of highly strained, four-membered ring systems that serve as versatile synthetic intermediates. The regioselectivity and stereoselectivity of such reactions would be a key area of investigation. Furthermore, the use of chiral photosensitizers could provide a route to enantiomerically enriched cycloadducts.
Electro-organic synthesis represents another promising frontier. The electrochemical oxidation or reduction of this compound could generate highly reactive radical ions or other intermediates. For example, anodic oxidation might facilitate cycloadditions or nucleophilic additions that are otherwise difficult to achieve. Conversely, cathodic reduction could initiate dimerization or coupling reactions. These methods avoid the use of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry. youtube.com
| Activation Method | Proposed Reaction Type | Potential Co-Reactant | Expected Product Class |
| Photochemistry (Direct Irradiation) | [2+2] Cycloaddition | Alkenes, Enones | Substituted Cyclobutanes |
| Photochemistry (Sensitized) | Triplet-state reactions | Dienes | Complex polycyclic systems |
| Electrochemistry (Anodic Oxidation) | Radical Cation Cycloaddition | Electron-rich olefins | Functionalized Carbocycles |
| Electrochemistry (Cathodic Reduction) | Dimerization / Coupling | Self-reaction or with electrophiles | Dimeric allenic structures |
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery
The multifunctionality of this compound results in a complex reaction landscape where selectivity (chemo-, regio-, and stereo-) is paramount. Machine learning (ML) and artificial intelligence (AI) are poised to accelerate the discovery and optimization of reactions involving this substrate. magritek.comprinceton.edu
A significant future direction involves using ML algorithms to predict reaction outcomes. chemai.iochemrxiv.org By creating a database of experimental results from high-throughput screening, or even from theoretical calculations (e.g., Density Functional Theory), models can be trained to predict the success or failure, yield, and stereoselectivity of a reaction under a given set of conditions (catalyst, solvent, temperature). appliedclinicaltrialsonline.comibm.com This data-driven approach can rapidly identify promising reaction conditions, minimizing the empirical trial-and-error process. chemrxiv.org
Design of Novel Organocatalytic Systems for Allenyl Isocyanate Activation
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, offers a powerful and often more sustainable alternative to metal-based catalysis. The development of novel organocatalytic systems for activating this compound is a key area for future research.
Chiral nucleophilic catalysts, such as tertiary amines (e.g., 4-dimethylaminopyridine (B28879) derivatives) and phosphines, are particularly promising. acs.orgbeilstein-journals.org These catalysts can add to the central carbon of the isocyanate group, forming a highly reactive, zwitterionic intermediate. In the presence of a chiral catalyst, this intermediate would be formed enantioselectively, allowing for subsequent stereocontrolled reactions. For example, a chiral phosphine could activate this compound to undergo formal [3+2] or [4+2] cycloadditions with various partners. nih.gov
Another avenue involves the use of chiral Brønsted acids or hydrogen-bond donors (e.g., thioureas, squaramides). These catalysts can activate the isocyanate group by hydrogen bonding to the oxygen or nitrogen atom, increasing its electrophilicity. This activation strategy would be particularly useful for promoting enantioselective additions of nucleophiles to the N=C=O bond. The bifunctional nature of this compound allows for the possibility of cooperative catalysis, where one organocatalyst activates the isocyanate while another activates a co-reactant, enabling complex transformations with high levels of control.
Sustainable and Biocatalytic Approaches to Allenyl Isocyanate Synthesis and Reactions
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound will increasingly focus on developing greener synthetic routes and utilizing biocatalytic methods.
A primary goal is the development of phosgene-free synthetic routes. Traditional isocyanate synthesis often relies on the highly toxic and hazardous reagent phosgene. wikipedia.org Alternative, greener pathways such as the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives could be adapted for the synthesis of this compound. wikipedia.orglibretexts.org Additionally, exploring the catalytic carbonylation of allenic amines or nitro compounds using CO2 or other benign carbonyl sources would represent a significant advance in sustainable isocyanate production. nih.govchemrxiv.orgresearchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
